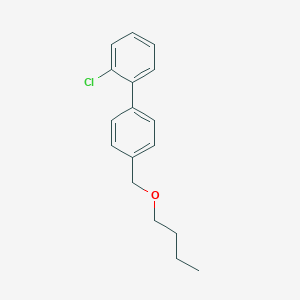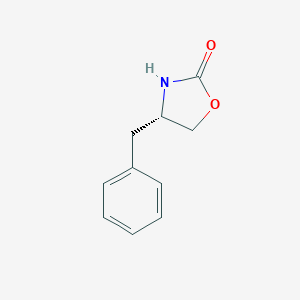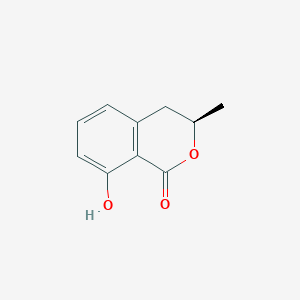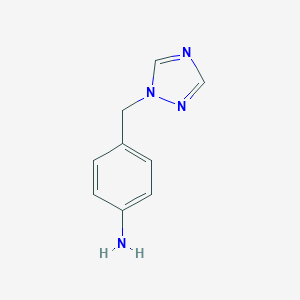
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Descripción general
Descripción
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is also known by other names such as 4-1h-1,2,4-triazol-1-ylmethyl aniline, 4-1h-1,2,4-triazol-1-yl methyl aniline, 1-4-aminobenzyl-1,2,4-triazole, among others . It is an intermediate useful in organic synthesis and other chemical processes .
Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline consists of a benzene ring attached to a 1,2,4-triazole ring via a methylene bridge . The molecular weight of the compound is 174.21 g/mol .Chemical Reactions Analysis
As an intermediate, 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline can participate in various chemical reactions. For instance, it can be used in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have shown potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a solid at room temperature with a melting point range of 173-182 °C .Aplicaciones Científicas De Investigación
Application in Anticancer Research
Scientific Field
Medicinal Chemistry, Oncology
Summary of the Application
“4-(1H-1,2,4-triazol-1-ylmethyl)aniline” has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have shown potent inhibitory activities against certain cancer cell lines .
Methods of Application or Experimental Procedures
The 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation was conducted to assess their inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Results or Outcomes
Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
“4-(1H-1,2,4-Triazol-1-ylmethyl)aniline” is an intermediate useful in organic synthesis and other chemical processes .
Application in Antimicrobial Research
Scientific Field
Medicinal Chemistry, Microbiology
Summary of the Application
Triazoles and their derivatives, including “4-(1H-1,2,4-triazol-1-ylmethyl)aniline”, have diverse biological properties, including antimicrobial activities, with potential therapeutic applications across various scientific disciplines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQVRIVLWGDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356296 | |
| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
CAS RN |
119192-10-8 | |
| Record name | 1-(4-Aminobenzyl)-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

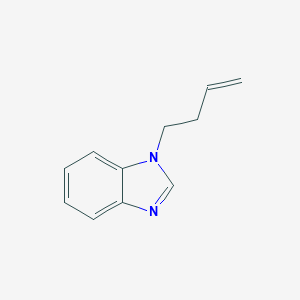
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
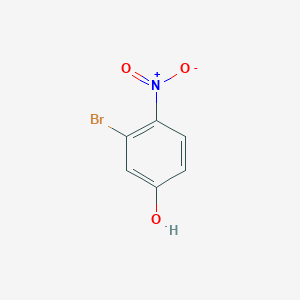


![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
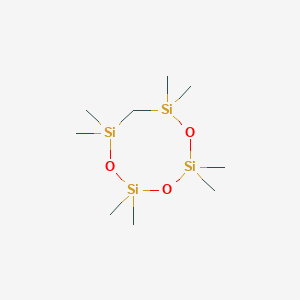
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
